Cas no 2171240-90-5 (2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

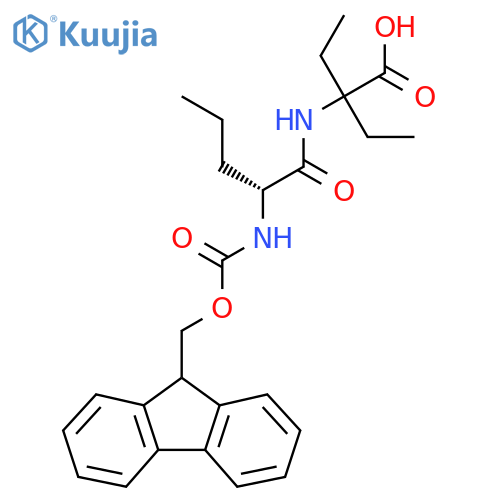

2171240-90-5 structure

商品名:2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid

- 2171240-90-5

- EN300-1491782

- 2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid

-

- インチ: 1S/C26H32N2O5/c1-4-11-22(23(29)28-26(5-2,6-3)24(30)31)27-25(32)33-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15,21-22H,4-6,11,16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t22-/m1/s1

- InChIKey: WHQPEJOHYUBJGT-JOCHJYFZSA-N

- ほほえんだ: O(C(N[C@H](CCC)C(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1491782-2.5g |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1491782-10000mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1491782-5000mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1491782-2500mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1491782-5.0g |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1491782-0.25g |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1491782-500mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1491782-0.1g |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1491782-250mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1491782-1000mg |

2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171240-90-5 | 1000mg |

$3368.0 | 2023-09-28 |

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2171240-90-5 (2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 157047-98-8(Benzomalvin C)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量